molecular formula C39H44O10 B051356 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) CAS No. 125248-71-7

2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)

Cat. No. B051356
M. Wt: 672.8 g/mol
InChI Key: FQCKIWWAEIOPSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) involves the introduction of a methyl-substituent in the central phenylene group, which affects its transition temperatures and thermodynamic parameters without significantly altering the order parameter of the monomers. The photoinitiated polymerization of these monomers in their uniaxially oriented state leads to the formation of highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its ability to form mesophases and exhibit molecular orientation, which is pivotal for its liquid crystalline properties. Studies have shown that the methyl group's presence in the central phenylene group significantly lowers the degree of order in the polymeric state, impacting the material's mesomorphic behavior and the physical properties of the oriented polymer networks (Broer, Hikmet, & Challa, 1989).

Chemical Reactions and Properties

This compound's chemical reactions primarily involve photopolymerization processes that lead to the formation of highly oriented and crosslinked polymer networks. These reactions are influenced by the polymerization temperature and the presence of the methyl group, which affects the mesophase's temperature range and the overall order parameter of the resulting networks.

Physical Properties Analysis

The physical properties of 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) and its polymer networks include the monomeric viscosity, tensile moduli, glass transitions, and refractive indices. The presence of the methyl group leads to a significant decrease in the order parameter and affects the material's physical properties, such as its glass transition temperature and refractive index, demonstrating the impact of molecular modifications on the polymer networks' properties (Broer, Hikmet, & Challa, 1989).

Scientific Research Applications

  • Influence on Liquid-Crystalline Acrylates Properties :

    • The presence of a lateral methyl substituent in compounds like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) impacts the transition temperatures and thermodynamic parameters of mesomorphic diacrylate monomers, without significantly affecting their order parameter. These compounds are used in photopolymerization to create highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).
  • Orientation and Polymerization Behavior :

    • The orientation of ester bonds in isomeric liquid crystal diacrylates, such as the studied compound, significantly affects their phase, optical, and dielectric behavior. The molecular structure influences their polymerization behavior and the preservation of microstructure during polymerization (Hikmet, Lub, & Tol, 1995).
  • Application in Liquid Crystal Display (LCD) Technology :

    • Compounds like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) exhibit wide temperature ranges of nematic phases, making them suitable for creating anisotropic films in LCD applications. The photopolymerization process locks the orientation of the liquid crystal molecules, resulting in uniaxially crosslinked networks with specific optical properties (Hsu & Chen, 1998).
  • Kinetics of Photoinitiated Polymerization :

    • The photoinitiated polymerization of this liquid crystalline diacrylate monomer was studied to understand the polymerization kinetics in different states (crystalline, liquid crystalline). The polymerization rate is influenced by temperature and the state of the monomer, providing insights into optimizing polymerization processes (Doornkamp, Ekenstein, & Tan, 1992).
  • Formation and Properties of Oriented Polymer Networks :

    • The effect of the alkylene spacer length on the properties of mesogenic monomers like 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) and the resulting oriented polymer networks was explored. These findings are crucial for designing materials with tailored mesomorphic behavior and optical properties (Broer, Mol, & Challa, 1991).

Safety And Hazards

The compound may cause an allergic skin reaction . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

[3-methyl-4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O10/c1-4-36(40)46-26-12-8-6-10-24-44-32-18-14-30(15-19-32)38(42)48-34-22-23-35(29(3)28-34)49-39(43)31-16-20-33(21-17-31)45-25-11-7-9-13-27-47-37(41)5-2/h4-5,14-23,28H,1-2,6-13,24-27H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCKIWWAEIOPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125248-72-8
Record name Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125248-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40611159
Record name 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)

CAS RN

125248-71-7
Record name 1,1′-(2-Methyl-1,4-phenylene) bis[4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125248-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-phenylene-bis[4-(6-acryloyloxyhexyloxy)benzoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-1,4-phenylen-bis[4-(6-acryloyloxyhexyloxy)benzoat]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
J Kloos, J Lub, M Houben, Z Borneman… - Liquid …, 2023 - Taylor & Francis
The gas separation performances of free-standing planar aligned nematic LC polymer films were investigated for gas separations of He, CO 2 , CH 4 and Xe. The films consist of …
Number of citations: 2 www.tandfonline.com
D Ditter, LB Braun, R Zentel - Macromolecular Chemistry and …, 2020 - Wiley Online Library
In this article, the influences of ortho‐fluoroazobenzenes (o‐Fbs) on liquid crystalline (LC) phase stability and actuation properties of liquid crystalline elastomers (LCEs) are presented. …
Number of citations: 12 onlinelibrary.wiley.com
AJJ Kragt, IPM van Gessel… - Advanced Optical …, 2019 - Wiley Online Library
A temperature‐responsive polarization converter, which reversibly changes from a full‐wave to a half‐wave plate upon heating, is developed. The polymer wave plate has a controlled …
Number of citations: 10 onlinelibrary.wiley.com
W Feng, L Chu, MB de Rooij, D Liu… - Advanced science, 2021 - Wiley Online Library
Although switchable adhesive surfaces are important and desirable for soft robotics, it is still challenging to replicate nature's switchable adhesion capability on artificial surfaces, …
Number of citations: 14 onlinelibrary.wiley.com
M Sabadin, JAHP Sol, MG Debije - Crystals, 2022 - mdpi.com
Luminescent solar concentrators are relatively inexpensive devices proposed to collect, convert, and redirect incident (sun)light for a variety of potential applications. In this work, …
Number of citations: 2 www.mdpi.com
HF Lu, M Wang, XM Chen, BP Lin… - Journal of the American …, 2019 - ACS Publications
Liquid-crystal elastomer (LCE) materials, which have been developed and investigated for 4 decades, still lack real industrial applications. The fundamental obstacle is the modest force …
Number of citations: 172 pubs.acs.org
L Tao, K Lan, CL Zhong, YJ Zhou, P Wang… - Journal of Materials …, 2020 - pubs.rsc.org
High-efficiency linearly polarized luminescence (LPL) materials are very important for display equipment and optical apparatus. Herein, we construct a free-standing film with a …
Number of citations: 10 pubs.rsc.org
EM Akinoglu, LT de Haan, S Li, Z Xian… - … applied materials & …, 2018 - ACS Publications
Topography is a key factor that governs important properties of surfaces, such as adhesion and wettability, and materials with switchable surface topographies will have switchable …
Number of citations: 11 pubs.acs.org
K Kondratenko, DP Singh, Y Boussoualem… - Journal of Molecular …, 2019 - Elsevier
The influence of polymer network on hole transport in discotic liquid crystal (LC) is investigated by the time of flight charge carrier mobility measurements. Composites of discotic LC and …
Number of citations: 5 www.sciencedirect.com
RJH van Raak, J Lub… - Emerging Liquid …, 2022 - spiedigitallibrary.org
Crosslinked Liquid Crystal Elastomers (CrLCEs) are at the forefront of the development of optoelectronics and photonics. Over the years, a materials toolset has been developed …
Number of citations: 6 www.spiedigitallibrary.org

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